molecular formula C15H6Cl3F6NO2 B12577928 N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide CAS No. 634184-91-1

N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide

Cat. No.: B12577928
CAS No.: 634184-91-1
M. Wt: 452.6 g/mol
InChI Key: MKBSLHVMFQMVNW-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide is a research chemical for laboratory investigations. This compound belongs to a class of substituted benzamides, specifically a 2-hydroxy-N-phenylbenzamide (salicylanilide) with a 3,5-bis(trifluoromethyl)phenyl group and additional chlorine substitutions. The 3,5-bis(trifluoromethyl)phenyl moiety is a significant pharmacophore found in various bioactive molecules and several FDA-approved drugs, as its strong electron-withdrawing nature and lipophilicity can profoundly influence a compound's biological activity and metabolic stability . Related salicylanilide structures have demonstrated a range of valuable biological activities in research, including inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key therapeutic targets in neurodegenerative disease research . Some derivatives also show potent anti-filamentation and anti-biofilm activity against fungal pathogens like Candida albicans . The specific pattern of halogenation (trifluoromethyl and chlorine groups) on this compound is designed to provide sufficient lipophilicity, which is an important consideration for passive targeting in central nervous system (CNS) delivery and cellular penetration . Researchers can leverage this high-purity compound as a key intermediate or precursor for further chemical synthesis, or as a standard in structure-activity relationship (SAR) studies to explore new therapeutic avenues. The product is strictly for research purposes. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

634184-91-1

Molecular Formula

C15H6Cl3F6NO2

Molecular Weight

452.6 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide

InChI

InChI=1S/C15H6Cl3F6NO2/c16-8-4-9(17)12(26)10(11(8)18)13(27)25-7-2-5(14(19,20)21)1-6(3-7)15(22,23)24/h1-4,26H,(H,25,27)

InChI Key

MKBSLHVMFQMVNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene

  • Starting from 1,3-bis(trifluoromethyl)benzene, bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in a solvent mixture of glacial acetic acid and concentrated sulfuric acid .
  • The reaction is typically conducted at 40–50 °C , with 45 °C being optimal for regioselective bromination at the 3,5-positions.
  • Rapid stirring and controlled addition of the brominating agent improve yield and selectivity, minimizing polybrominated byproducts.
  • The product is isolated by dilution with cold water, phase separation, and washing with aqueous sodium hydroxide.
  • This method yields 3,5-bis(trifluoromethyl)bromobenzene with approximately 97% purity and minimal isomeric impurities (~2.6%).
  • This intermediate is crucial for further functionalization to the amine or Grignard reagents.
Parameter Conditions/Details
Starting material 1,3-bis(trifluoromethyl)benzene
Brominating agent NBS or 1,3-dibromo-5,5-dimethylhydantoin
Solvent Glacial acetic acid + 96% sulfuric acid
Temperature 40–50 °C (optimal 45 °C)
Stirring Rapid mechanical stirring
Work-up Dilution with cold water, NaOH wash
Purity of product ~97% with ~2.6% isomeric impurities

Source: US Patent US6255545B1 (2000)

Conversion to 3,5-Bis(trifluoromethyl)aniline

  • The bromide intermediate can be converted to the corresponding aniline via nucleophilic substitution or palladium-catalyzed amination reactions.
  • Alternatively, formation of the Grignard reagent from the bromide followed by reaction with electrophilic nitrogen sources can yield the amine.
  • Safety considerations are critical during Grignard reagent preparation due to potential explosiveness; controlled temperature and solvent conditions are necessary.

Source: J. Org. Chem. 2003, 68, 3695–3698

Preparation of 2,3,5-Trichloro-6-hydroxybenzoyl Derivative

  • The benzoyl moiety bearing 2,3,5-trichloro and 6-hydroxy substituents is typically prepared by selective chlorination of hydroxybenzoic acid derivatives or via direct substitution on a hydroxybenzoyl chloride precursor.
  • Chlorination is controlled to achieve substitution at the 2,3,5-positions without over-chlorination or degradation of the hydroxy group.
  • The benzoyl chloride is then isolated for subsequent amide bond formation.

Amide Bond Formation

  • The final step involves coupling the 3,5-bis(trifluoromethyl)aniline with the 2,3,5-trichloro-6-hydroxybenzoyl chloride under standard amide synthesis conditions.
  • Typical conditions include:
    • Use of a base such as triethylamine or pyridine to neutralize HCl formed.
    • Solvent: dichloromethane, tetrahydrofuran, or similar aprotic solvents.
    • Temperature: 0 °C to room temperature to control reaction rate and minimize side reactions.
  • The reaction proceeds to give the target benzamide with high purity after work-up and purification by recrystallization or chromatography.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
Bromination of 1,3-bis(trifluoromethyl)benzene NBS or DBH, AcOH + H2SO4, 45 °C, rapid stirring 3,5-bis(trifluoromethyl)bromobenzene, ~97% purity
Conversion to aniline Pd-catalyzed amination or Grignard route 3,5-bis(trifluoromethyl)aniline, safety critical
Preparation of benzoyl chloride Chlorination of hydroxybenzoic acid derivative 2,3,5-trichloro-6-hydroxybenzoyl chloride
Amide coupling Aniline + benzoyl chloride, base, aprotic solvent N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide

Research Findings and Considerations

  • The bromination step is critical for regioselectivity and yield; the use of DBH in acidic media with controlled temperature and stirring is superior to other brominating agents.
  • The trifluoromethyl groups enhance the electron-withdrawing character, influencing reactivity and stability of intermediates.
  • Safety protocols for handling Grignard reagents derived from trifluoromethyl-substituted bromides are essential due to their potential explosiveness.
  • The hydroxy and chloro substituents on the benzoyl ring require careful control during chlorination to avoid side reactions.
  • The amide bond formation is straightforward but requires anhydrous conditions and base to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of halogen atoms can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Cholinesterase Inhibition
Research has indicated that compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies designed analogues of these compounds to enhance their potency against these enzymes, demonstrating their potential therapeutic applications in dementia treatment .

1.2 Antimicrobial Activity
Recent studies have synthesized derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-substituted pyrazole compounds that show potent antimicrobial properties against drug-resistant bacteria, including Staphylococcus aureus. The incorporation of the trifluoromethyl group significantly enhances the pharmacodynamic properties of these compounds, making them promising candidates for developing new antibiotics .

Organic Synthesis

2.1 Organocatalysis
The compound has been utilized as a privileged motif in organocatalysis, specifically in thiourea-based catalysts. The 3,5-bis(trifluoromethyl)phenyl moiety is known for its ability to stabilize transition states through hydrogen bonding interactions. This property is exploited in various organic transformations, highlighting its importance in developing efficient synthetic methodologies .

2.2 Asymmetric Synthesis
Chiral thioureas derived from N-[3,5-bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide have been developed for use in asymmetric organic synthesis. These catalysts facilitate enantioselective reactions, which are crucial for producing chiral compounds with applications in pharmaceuticals and agrochemicals .

Material Science

3.1 Development of Functional Materials
The unique properties of N-[3,5-bis(trifluoromethyl)phenyl]-substituted compounds have led to their exploration in the field of material science. Their ability to form stable interactions with various substrates makes them suitable for applications in coatings and polymers with enhanced thermal and chemical resistance.

Case Studies

Study Title Focus Findings
Development of AChE/BuChE InhibitorsMedicinal ChemistryEnhanced potency of derivatives against cholinesterases .
Synthesis of Antimicrobial PyrazolesAntimicrobial ActivityPotent against MRSA with low minimum biofilm eradication concentrations .
Organocatalytic ApplicationsOrganic SynthesisEffective in promoting various organic transformations using thiourea derivatives .

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analog, N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS: 978-62-1), shares the same benzamide backbone but differs in chlorine substitution (5-chloro-2-hydroxy vs. 2,3,5-trichloro-6-hydroxy) . Key implications of this difference include:

  • Electronic Effects : The electron-withdrawing chlorine atoms may stabilize the molecule’s aromatic system, altering reactivity in synthetic or biological contexts.

Commercial Availability and Pricing

Price data for structural analogs reveals significant variability:

Compound Name Molecular Formula Molecular Weight Price (100 mg) Source
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide C₁₅H₈ClF₆NO₂ 391.67 €164.00 CymitQuimica
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-...]thiourea C₄₅H₃₃F₆N₃S 761.81 JPY41,000 Kanto Reagents
(4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenyl-...-imidazol-2-amine C₂₃H₁₇N₃F₆ 449.39 JPY41,600 Kanto Reagents

Key Observations :

  • The thiourea derivative has a higher molecular weight (761.81) and price, likely due to its complex dinaphthoazepine structure.
  • The target compound’s analog with fewer chlorines is priced competitively, suggesting that increased chlorination may raise synthesis costs.

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide (CAS No. 634184-91-1) is a complex organic compound notable for its diverse biological activities. This compound is characterized by a benzamide backbone with significant substitutions that enhance its pharmacological potential. The presence of trifluoromethyl and trichloro groups contributes to its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₆Cl₃F₆NO₂
  • Molecular Weight : 408.56 g/mol
  • Functional Groups :
    • Trifluoromethyl groups enhance lipophilicity.
    • Hydroxy group allows for hydrogen bonding and nucleophilic reactions.
    • Chloro groups can undergo nucleophilic substitution reactions.

1. Cholinesterase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission, and their inhibition is linked to potential applications in treating neurological disorders such as Alzheimer's disease.

  • Inhibition Potency : The compound has shown promising results in various studies, with structure-activity relationship (SAR) analyses revealing that modifications to the hydroxyl group can significantly impact selectivity and potency against cholinesterases .
CompoundStructural FeaturesBiological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxybenzamideHydroxy group at 2-positionModerate AChE inhibition
N-[4-bromo-3,5-bis(trifluoromethyl)phenyl]-2-hydroxybenzamideBromine substitutionEnhanced AChE inhibition
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaThiourea linkageProminent organocatalyst

2. Anticancer Properties

Another significant aspect of this compound is its anticancer activity. A study on a related compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), demonstrated its ability to inhibit liver cancer cell growth through activation of the HNF 4α pathway. This inhibition was associated with apoptosis induction and downregulation of the STAT3 signaling pathway .

  • Experimental Findings :
    • Concentration-dependent inhibition of liver cancer cells (HepG2 and Hep3B).
    • Induction of apoptosis and enhancement of apoptosis-regulating gene expression.
    • In vivo studies confirmed tumor growth prevention at doses of 5 mg/kg.

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that derivatives containing the trifluoromethyl group are effective against drug-resistant bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum biofilm eradication concentration (MBEC) values for these compounds were found to be as low as 1 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydroxy group allows for interaction with enzyme active sites, while halogen substitutions enhance binding affinity.
  • Apoptosis Induction : Inhibition of key signaling pathways (e.g., STAT3) leads to increased apoptosis in cancer cells.
  • Antimicrobial Action : The lipophilic nature aids in penetrating bacterial membranes, disrupting biofilm formation.

Case Studies

  • Cholinesterase Inhibition Study :
    • A study focusing on various benzamide derivatives highlighted the relationship between structural modifications and cholinesterase inhibition potency. It was observed that the presence of trifluoromethyl groups significantly enhanced activity compared to non-substituted analogs .
  • Anticancer Efficacy :
    • Research on NHDC demonstrated that treatment with varying concentrations led to significant reductions in liver tumor cell viability along with apoptosis marker expression changes. These findings suggest a potential therapeutic role for compounds with similar structures in oncology .

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